N-benzylnonadecan-10-amine

Description

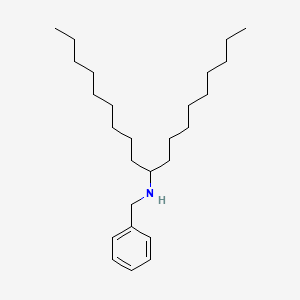

N-Benzylnonadecan-10-amine is a long-chain aliphatic amine featuring a benzyl group (C₆H₅CH₂–) attached to the nitrogen atom of a nonadecyl chain (C₁₉H₃₉–) at the 10th carbon position. Its molecular formula is C₂₆H₄₇N, with a molecular weight of 373.67 g/mol. Structurally, it is classified as a primary amine due to the single benzyl substituent on the nitrogen.

Properties

IUPAC Name |

N-benzylnonadecan-10-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N/c1-3-5-7-9-11-13-18-22-26(23-19-14-12-10-8-6-4-2)27-24-25-20-16-15-17-21-25/h15-17,20-21,26-27H,3-14,18-19,22-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQLXWVDPILNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954172 | |

| Record name | N-Benzylnonadecan-10-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3241-25-6 | |

| Record name | NSC30886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylnonadecan-10-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylnonadecan-10-amine can be synthesized through several methods. One common approach is the reductive amination of nonadecan-10-one with benzylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-benzylnonadecan-10-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

N-benzylnonadecan-10-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of amine-related biological processes and enzyme interactions.

Industry: this compound is used in the production of polymers, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of N-benzylnonadecan-10-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Benzalkonium Chloride (C12)

- Structure : A quaternary ammonium salt with a benzyl group, two methyl groups, and a dodecyl (C12) chain: [C₆H₅CH₂N(CH₃)₂C₁₂H₂₅]⁺Cl⁻.

- Molecular Formula : C₂₁H₃₈ClN.

- Molecular Weight : 339.99 g/mol.

- Key Differences: Charge: Benzalkonium chloride (BAC12) is permanently cationic due to its quaternary nitrogen, enhancing water solubility and electrostatic interactions with microbial membranes. Chain Length: The shorter C12 chain compared to N-benzylnonadecan-10-amine’s C19 chain reduces hydrophobicity, making BAC12 more suitable for aqueous disinfectant formulations. Applications: Widely used as a disinfectant and antiseptic, whereas this compound’s primary amine structure may limit its efficacy in similar roles due to reduced charge-dependent activity .

Benzoctamine (9,10-Ethanoanthracene-9(10H)-methylamine, N-methyl-)

- Structure : A fused anthracene derivative with a methylamine substituent.

- Molecular Formula : C₁₈H₁₉N.

- Molecular Weight : 249.35 g/mol.

- Key Differences: Rigidity vs. Flexibility: Benzoctamine’s rigid anthracene backbone contrasts with the flexible alkyl chain of this compound, influencing pharmacokinetic properties such as tissue penetration and metabolic stability. Applications: Benzoctamine is utilized as an anxiolytic agent, highlighting how aromatic fused-ring systems are tailored for neurological targets, unlike the surfactant or antimicrobial roles inferred for this compound .

Phenothiazine Derivative (2-(tert-Butyl)-N,N-dimethylpropanamine Hydrochloride)

- Structure: A phenothiazine ring system linked to a dimethylpropanamine group.

- Molecular Formula : C₁₈H₂₅ClN₂S.

- Molecular Weight : 376.17 g/mol (hydrochloride salt).

- Key Differences: Tertiary Amine vs. Primary Amine: The tertiary nitrogen in the phenothiazine derivative reduces nucleophilicity compared to the primary amine in this compound, altering reactivity in chemical synthesis. Electronic Effects: The phenothiazine ring’s electron-rich sulfur and nitrogen atoms enable redox activity, which is absent in the simpler benzyl-alkyl structure of this compound .

Benzathine Benzylpenicillin

- Structure : A dibenzylethylenediamine salt complexed with benzylpenicillin.

- Molecular Formula : C₄₈H₅₆N₆O₈S₂.

- Molecular Weight : 909.12 g/mol.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | C₂₆H₄₇N | 373.67 | Primary amine, benzyl | Surfactant, antimicrobial* |

| Benzalkonium chloride (C12) | C₂₁H₃₈ClN | 339.99 | Quaternary ammonium, benzyl | Disinfectant, antiseptic |

| Benzoctamine | C₁₈H₁₉N | 249.35 | Tertiary amine, fused rings | Anxiolytic agent |

| Phenothiazine derivative | C₁₈H₂₅ClN₂S | 376.17 | Tertiary amine, phenothiazine | Pharmaceutical intermediates |

| Benzathine benzylpenicillin | C₄₈H₅₆N₆O₈S₂ | 909.12 | Dibenzylethylenediamine salt | Antibiotic formulation |

*Inferred from structural analogs.

Research Findings and Implications

- Chain Length Effects: Longer alkyl chains (e.g., C19 in this compound) enhance hydrophobicity, improving lipid membrane disruption but reducing aqueous solubility. This contrasts with BAC12’s optimal C12 chain for balanced solubility and antimicrobial activity .

- Charge and Bioactivity: Quaternary ammonium compounds (e.g., BAC12) exhibit superior antimicrobial efficacy due to their cationic charge, whereas primary amines like this compound may require protonation (pH-dependent) for similar activity.

- Structural Rigidity : Compounds with fused aromatic systems (e.g., benzoctamine) target neurological pathways, while flexible alkyl-benzyl amines are more suited for surfactant roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.